molecular formula C11H8BrNO2 B1376512 3-Bromoquinolin-6-yl acetate CAS No. 1022151-47-8

3-Bromoquinolin-6-yl acetate

Cat. No. B1376512
M. Wt: 266.09 g/mol
InChI Key: ZXPMRDCMTBPCLA-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-yl acetate is a chemical compound with the molecular formula C11H8BrNO2 . It is also known as Ethyl 2-(3-bromoquinolin-6-yl)acetate .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinolin-6-yl acetate, has been a topic of interest in the field of organic and pharmaceutical chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-6-yl acetate can be represented by the SMILES notation: CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromoquinolin-6-yl acetate, have been synthesized using various methods. These methods include classical reaction methodologies, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

3-Bromoquinolin-6-yl acetate has a molecular weight of 266.1 . More detailed physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.

Scientific Research Applications

Application Summary

“3-Bromoquinolin-6-yl acetate” is a derivative of quinazoline, which is an important class of heterocyclic compounds. Quinazolines have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

Methods of Application

The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry . These methods have potential applications in the area of medicinal chemistry and material sciences .

Results or Outcomes

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . As the main building block, the quinazoline core is found in several natural products isolated from plants, animals, and microorganisms .

Safety And Hazards

The safety data sheet for 3-Bromoquinolin-6-yl acetate advises to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

properties

IUPAC Name

(3-bromoquinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7(14)15-10-2-3-11-8(5-10)4-9(12)6-13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPMRDCMTBPCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738545
Record name 3-Bromoquinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-6-yl acetate

CAS RN

1022151-47-8
Record name 3-Bromoquinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoquinolin-6-yl acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of acetic acid quinolin-6-yl ester (120 g, 0.642 mol) and pyridine (114 mL, 1.41 mol) in 6 L of CCl4 was added Br2 (66 mL, 1.28 mol) dropwise. The mixture was heated to reflux for 2 hours before being cooled to room temperature. The liquid in the flask was decanted and washed with saturated aqueous NaHCO3 and water. The dark solid on the bottom of the flask was partitioned between aqueous NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness in vacuo. The crude product was purified through flash column chromatography eluting with Petroleum Ether/ethyl acetate (10/1˜1/1) to provide 108 g of acetic acid 3-bromo-quinolin-6-yl ester as a yellow solid (63% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of 3-bromoquinolin-6-yl acetate (5.0 g, 18.79 mmol) in MeOH (70 mL) and water (35 mL) was added K 2 CO 3 (5.2 g, 37.58 mmol). The mixture was stirred at room …
Number of citations: 9 pubs.acs.org

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